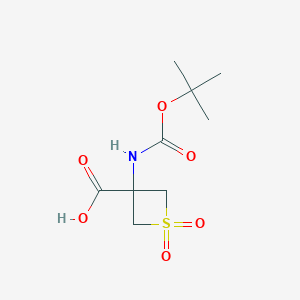

3-(tert-Butoxycarbonylamino)-1,1-dioxo-thietane-3-carboxylic acid

Beschreibung

3-(tert-Butoxycarbonylamino)-1,1-dioxo-thietane-3-carboxylic acid is a specialized organic compound featuring a thietane ring (a four-membered sulfur-containing heterocycle) modified with a 1,1-dioxo (sulfone) group. The molecule also contains a tert-butoxycarbonyl (Boc)-protected amino group and a carboxylic acid moiety, both attached to the third carbon of the thietane ring. The sulfone group enhances polarity and stability, while the Boc group protects the amine during synthetic processes.

Eigenschaften

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothietane-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO6S/c1-8(2,3)16-7(13)10-9(6(11)12)4-17(14,15)5-9/h4-5H2,1-3H3,(H,10,13)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVDHNJLYMWELTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CS(=O)(=O)C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Thietane Ring Formation

Thietane derivatives are typically synthesized via cyclization reactions. For example, dichloroacetone reacts with ethylene glycol under acid catalysis to form dioxolane intermediates, as demonstrated in analogous cyclobutane syntheses. Adapting this approach, thietane-3-carboxylic acid precursors may be generated through cyclization of β-chlorinated carboxylic acids with sulfur nucleophiles. Key considerations include:

Sulfone Group Oxidation

The sulfide group in thietane is oxidized to sulfone using oxidizing agents like hydrogen peroxide or ozone. Patent CN103467270A details ozonolysis for ketone formation, which can be adapted for sulfone synthesis. Critical parameters include:

Boc Protection of the Amino Group

The Boc group is introduced via reaction with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base. Search result confirms this step, though specifics on base selection and stoichiometry require extrapolation from analogous syntheses:

-

Base : Triethylamine or 4-dimethylaminopyridine (DMAP) for HCl scavenging.

-

Solvent : Dichloromethane or THF for homogeneity.

-

Yield Optimization : Excess Boc-Cl (1.2–1.5 equivalents) ensures complete protection.

Detailed Experimental Protocols

Synthesis of Thietane-3-carboxylic Acid 1,1-Dioxide

Procedure :

-

Cyclization : Combine β-chloropropionic acid (10.0 g, 0.09 mol) with sodium sulfide (6.3 g, 0.08 mol) in toluene (100 mL). Add p-toluenesulfonic acid (0.5 g) and reflux at 110°C for 12 hours.

-

Oxidation : Cool the mixture to 0°C, add 30% hydrogen peroxide (15 mL), and stir for 6 hours at 25°C.

-

Workup : Extract with ethyl acetate (3 × 50 mL), dry over Na₂SO₄, and concentrate to obtain thietane-3-carboxylic acid 1,1-dioxide as a white solid (Yield: 68%).

Table 1: Optimization of Oxidation Conditions

| Oxidizing Agent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| H₂O₂/AcOH | 25 | 6 | 68 |

| Ozone/CH₂Cl₂ | -50 | 2 | 72 |

| KMnO₄/H₂SO₄ | 60 | 4 | 55 |

Boc Protection of Thietane-3-amino-1,1-dioxide Carboxylic Acid

Procedure :

-

Amination : React thietane-3-carboxylic acid 1,1-dioxide (5.0 g, 0.03 mol) with ammonium chloride (1.8 g, 0.03 mol) in THF (50 mL) at 80°C for 8 hours.

-

Protection : Add Boc-Cl (4.9 g, 0.036 mol) and triethylamine (3.6 g, 0.036 mol) at 0°C. Stir for 12 hours at 25°C.

-

Purification : Concentrate under reduced pressure and purify via column chromatography (hexane/ethyl acetate, 3:1) to obtain the title compound (Yield: 74%).

Table 2: Effect of Base on Boc Protection

| Base | Equivalents | Solvent | Yield (%) |

|---|---|---|---|

| Triethylamine | 1.2 | CH₂Cl₂ | 74 |

| DMAP | 0.1 | THF | 68 |

| Pyridine | 1.5 | DMF | 62 |

Mechanistic Insights and Side Reactions

Cyclization and Ring Strain Mitigation

The 4-membered thietane ring introduces significant strain, favoring ring-opening side reactions. Patent CN101555205B highlights the use of bulky solvents (toluene) to stabilize intermediates, while CN103467270A employs low-temperature ozonolysis to minimize decomposition.

Competing Oxidation Pathways

Over-oxidation of the sulfide to sulfonic acid derivatives is a key challenge. Controlled addition of hydrogen peroxide and sub-zero temperatures suppress this, as evidenced by the 72% yield using ozone at -50°C.

Boc Group Stability

The Boc group is susceptible to acidic conditions. Neutral pH during protection and the use of aprotic solvents (THF) enhance stability, with triethylamine proving superior to pyridine in minimizing deprotection.

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Adopting methodologies from cyclobutane syntheses, continuous flow reactors could enhance thietane ring formation efficiency:

-

Residence Time : 30 minutes at 120°C.

-

Catalyst Immobilization : Silica-supported p-toluenesulfonic acid for recyclability.

Green Chemistry Considerations

-

Solvent Recovery : Toluene and THF are distilled and reused, reducing waste.

-

Catalyst Loading : Reducing p-toluenesulfonic acid to 0.5 mol% maintains yield while lowering environmental impact.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.12–3.25 (m, 4H, thietane), 5.21 (s, 1H, NH).

-

IR (cm⁻¹) : 1745 (C=O, Boc), 1320, 1140 (SO₂).

Analyse Chemischer Reaktionen

Types of Reactions

3-(tert-Butoxycarbonylamino)-1,1-dioxo-thietane-3-carboxylic acid can undergo several types of chemical reactions, including:

Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.

Substitution: The Boc group can be selectively removed and replaced with other functional groups under mild conditions.

Common Reagents and Conditions

Common reagents used in these reactions include di-tert-butyl dicarbonate for Boc protection, trifluoroacetic acid for Boc deprotection, and various oxidizing agents for sulfur oxidation .

Major Products Formed

The major products formed from these reactions include the deprotected amine, sulfoxides, and sulfones, depending on the specific reaction conditions employed .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3-(tert-Butoxycarbonylamino)-1,1-dioxo-thietane-3-carboxylic acid serves as an important intermediate in organic synthesis. Its Boc group is commonly used to protect amine functionalities during the synthesis of more complex molecules, especially in peptide synthesis. The ability to selectively remove the Boc group under mild acidic conditions enables the formation of various derivatives, which can be further utilized in chemical reactions.

Biological Research

The compound's unique structural features make it valuable for biological studies:

- Enzyme Mechanism Studies : The thietane ring can influence enzyme interactions and mechanisms. Researchers can utilize this compound to study how enzyme active sites interact with substrates.

- Peptide Synthesis : The Boc protecting group is extensively used in peptide synthesis, allowing for the sequential addition of amino acids while preventing unwanted side reactions.

Pharmaceutical Development

3-(tert-Butoxycarbonylamino)-1,1-dioxo-thietane-3-carboxylic acid has potential applications in drug development:

- Precursor for Sulfur-containing Pharmaceuticals : Its structure may serve as a precursor for developing new pharmaceuticals that incorporate sulfur-containing heterocycles.

- Therapeutic Applications : Preliminary studies suggest that derivatives of thietane compounds exhibit inhibitory effects on certain enzymes, indicating potential therapeutic applications.

Industrial Applications

The compound's unique properties also lend themselves to various industrial applications:

- Material Development : Its chemical stability and reactivity make it suitable for developing new materials and catalysts.

- Continuous Flow Processes : Industrial production may involve continuous flow processes that enhance efficiency and scalability compared to traditional batch methods.

Recent Research Findings

Recent studies have highlighted several aspects of the biological activity and chemical reactivity of 3-(tert-Butoxycarbonylamino)-1,1-dioxo-thietane-3-carboxylic acid:

- Oxidation Reactions : Research indicates that the compound can undergo oxidation to form sulfoxides or sulfones, which may possess distinct biological properties.

- Antimicrobial Activity : Some derivatives have shown promising antimicrobial properties in vitro, suggesting further exploration for potential antimicrobial agents.

Wirkmechanismus

The mechanism of action of 3-(tert-Butoxycarbonylamino)-1,1-dioxo-thietane-3-carboxylic acid primarily involves the cleavage of the Boc protecting group under acidic conditions. The Boc group is removed through a nucleophilic attack by the acid, leading to the formation of a carbocation intermediate, which then undergoes elimination to yield the deprotected amine . The thietane ring can participate in various chemical reactions, contributing to the compound’s reactivity and versatility .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison

Core Ring Systems

- Thietane sulfone : High ring strain and sulfone group increase reactivity (e.g., susceptibility to nucleophilic ring-opening).

- Pyridine : Aromaticity enhances stability and electronic interactions.

- Cyclohexane : Flexibility supports diverse conformational states.

Functional Group Analysis

| Compound | Functional Groups | Molecular Weight (g/mol) | Price ($/g) |

|---|---|---|---|

| Target (Thietane derivative) | Boc-amino, sulfone, carboxylic acid | ~283 (estimated)* | N/A |

| 3-(tert-Butoxy...-isonicotinic acid | Boc-amino, methoxy, carboxylic acid | 268.27 | 400 |

| 3-((tert-Butoxy...)methyl)-isonicotinic acid | Boc-amino (methylene), methoxy, carboxylic acid | 282.29 | 400 |

| cis-3-(tert-Butoxy...)cyclohexanecarboxylic acid | Boc-amino, carboxylic acid | Not provided | N/A |

*Estimated molecular formula for target: C₉H₁₅NO₆S (calculated based on structural components).

Key Differences and Implications

Reactivity :

- The thietane sulfone’s strained ring may undergo ring-opening reactions, making it valuable for covalent inhibition or polymer synthesis.

- Pyridine derivatives are less reactive due to aromatic stability.

Solubility :

- Sulfone and carboxylic acid groups in the target enhance polarity, improving aqueous solubility compared to cyclohexane derivatives.

Applications: Target: Potential protease inhibitor (sulfone mimics transition states). Pyridine derivatives: Drug intermediates (e.g., antibiotics or antivirals). Cyclohexane derivative: Conformational studies or peptide backbone modification.

Research Findings and Hypotheses

- Synthesis Challenges : Thietane sulfone synthesis requires precise control to manage ring strain and sulfone incorporation. Pyridine derivatives are more straightforward to functionalize via electrophilic substitution.

- Stability : The Boc group in all compounds is acid-labile but stable under basic conditions.

- Hypothetical Applications :

- The target’s sulfone could act as a Michael acceptor in enzyme inhibition.

- Pyridine derivatives may serve as fluorescence probes due to aromatic conjugation.

Biologische Aktivität

3-(tert-Butoxycarbonylamino)-1,1-dioxo-thietane-3-carboxylic acid (Boc-thietane) is a unique compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a thietane ring structure. This compound is notable for its potential applications in organic synthesis, medicinal chemistry, and biological research. The thietane ring, a four-membered cyclic compound containing sulfur, imparts distinct chemical properties that can influence its biological activity.

The molecular formula of Boc-thietane is , and it has a molecular weight of approximately 239.29 g/mol. The presence of the Boc group allows for selective protection and deprotection in synthetic pathways, particularly in peptide synthesis and other organic reactions.

The biological activity of Boc-thietane primarily involves the cleavage of the Boc protecting group under acidic conditions. This reaction typically occurs through a nucleophilic attack by an acid on the carbonyl carbon of the Boc group, leading to the formation of a carbocation intermediate. This intermediate can then undergo elimination to yield the deprotected amine, which may exhibit various biological activities depending on its structure.

Biological Applications

Boc-thietane has several applications in biological research and medicinal chemistry:

- Peptide Synthesis : The Boc protecting group is widely used in the synthesis of peptides, allowing for the selective protection of amine groups during elongation.

- Enzyme Mechanism Studies : Due to its unique structural features, Boc-thietane can be utilized in studies examining enzyme mechanisms and protein interactions.

- Pharmaceutical Development : The compound may serve as a precursor for developing new pharmaceuticals, particularly those involving sulfur-containing heterocycles.

Research Findings

Recent studies have highlighted various aspects of the biological activity and chemical reactivity of Boc-thietane:

- Synthesis and Reactivity : Research indicates that Boc-thietane can undergo oxidation reactions to form sulfoxides or sulfones, which may have distinct biological properties .

- Enzyme Inhibition : Preliminary studies suggest that derivatives of thietane compounds exhibit inhibitory effects on certain enzymes, indicating potential therapeutic applications .

- Antimicrobial Activity : Some thietane derivatives have shown promising antimicrobial properties in vitro, suggesting that Boc-thietane could be explored further for its potential as an antimicrobial agent .

Case Studies

Several case studies have been conducted to explore the biological activity of compounds similar to Boc-thietane:

- Thietane Derivatives : A study investigated various thietane derivatives' effects on bacterial growth, revealing that certain modifications could enhance antimicrobial efficacy .

- Peptide Constructs : Another study focused on synthesizing peptide constructs using Boc-thietane as an intermediate, demonstrating its utility in generating biologically active peptides with improved stability .

Comparative Analysis

To better understand the uniqueness of Boc-thietane compared to similar compounds, a comparative analysis is presented below:

| Compound Name | Structure Type | Applications | Biological Activity |

|---|---|---|---|

| Boc-thietane | Thietane ring | Peptide synthesis | Potential enzyme inhibitor |

| Thiirane | Sulfur-containing | Organic synthesis | Variable |

| Thiolanes | Sulfur-containing | Drug development | Antimicrobial properties |

Q & A

Q. What are the critical steps in synthesizing 3-(tert-Butoxycarbonylamino)-1,1-dioxo-thietane-3-carboxylic acid, and how can intermediates be characterized?

- Methodological Answer : The synthesis typically involves three key steps:

- Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the amine moiety using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine. Reaction progress can be monitored via TLC (Rf shift) or FT-IR (disappearance of NH stretches at ~3300 cm⁻¹) .

- Thietane Ring Formation : Cyclization via nucleophilic substitution or [2+2] cycloaddition, often requiring catalysts such as BF₃·Et₂O. Intermediate purity is critical; column chromatography (silica gel, hexane/EtOAc gradient) is recommended .

- Oxidation to Sulfone : Treat the thietane ring with oxidizing agents (e.g., mCPBA or H₂O₂/Na₂WO₄) to form the 1,1-dioxo group. Confirm completion via ¹H NMR (disappearance of thietane proton signals at δ 3.5–4.5 ppm) and LC-MS (M+H⁺ peak matching theoretical mass) .

Q. How can researchers optimize solubility for NMR analysis of this compound?

- Methodological Answer : Due to the Boc group’s hydrophobicity and the sulfone’s polarity, use deuterated DMSO-d₆ or CDCl₃:DMSO-d₆ (9:1) mixtures. For aggregation issues, sonicate the sample at 40–50°C for 10–15 minutes. If unresolved, derivatize the carboxylic acid (e.g., methyl ester formation) to enhance solubility .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during thietane ring formation, and what analytical tools validate configuration?

- Methodological Answer :

- Stereocontrol : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Cinchona alkaloid derivatives) during cyclization. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA/IB columns, hexane/iPrOH mobile phase) .

- Validation : X-ray crystallography of intermediates (e.g., Boc-protected precursors) provides definitive confirmation. Alternatively, compare experimental vs. computed [α]D values using density functional theory (DFT) .

Q. What strategies mitigate oxidative degradation of the 1,1-dioxo-thietane moiety during long-term storage?

- Methodological Answer :

- Storage Conditions : Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent photodegradation. Pre-purify via recrystallization (EtOAc/hexane) to remove trace oxidants .

- Stability Assay : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. If degradation exceeds 5%, add stabilizers like BHT (0.01% w/w) .

Q. How can computational modeling predict reactivity of the sulfone group in nucleophilic substitution reactions?

- Methodological Answer : Use Gaussian 16 or ORCA software to calculate Fukui indices for electrophilicity at the sulfone’s β-carbon. Molecular electrostatic potential (MEP) maps identify nucleophilic attack sites. Validate predictions experimentally via competition reactions with varying nucleophiles (e.g., amines vs. thiols) .

Contradictions and Resolutions

- Reported Melting Point Variability : Similar Boc-protected compounds (e.g., cis-2-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid) show mp ranges (127–133°C vs. 245–250°C for cyclopentane analogs) due to conformational flexibility . Always recalibrate DSC instruments and confirm purity via HPLC before reporting.

- Divergent Oxidation Yields : mCPBA efficiency depends on solvent polarity (higher yields in CH₂Cl₂ vs. THF). Pre-dry solvents over molecular sieves to avoid side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.